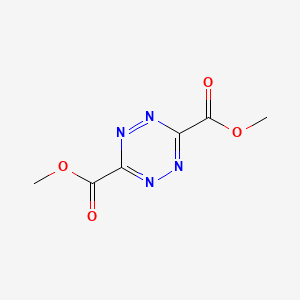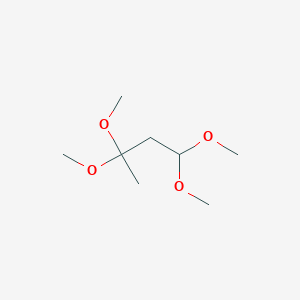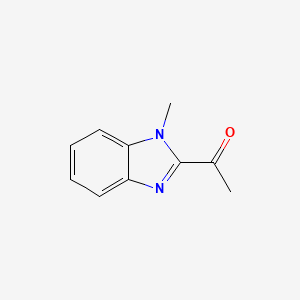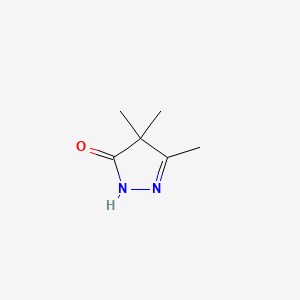
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Vue d'ensemble
Description
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly versatile heteroaromatic azadiene . It has garnered considerable attention for its exceptional reactivity and its ability to engage in Retro-Diels-Alder reaction with a wide range of dienophiles and heterodienophiles .
Synthesis Analysis
The synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate involves the use of inverse electron demand Diels–Alder reactions . It is a highly reactive heteroaromatic azadiene that reacts with nearly any dienophile or heterodienophile for various applications in cycloadditions and ring-system syntheses .Molecular Structure Analysis
The molecular structure of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is known for its ability to participate in inverse electron demand Diels–Alder reactions . It reacts with nearly any dienophile or heterodienophile for various applications in cycloadditions and ring-system syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and vibrational spectroscopy .Applications De Recherche Scientifique
Synthesis of Neurologically Active Drugs
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is used in the synthesis of N-substituted dibenzoazepine-pyridazine derivatives through a Diels-Alder reaction. These derivatives are explored for their potential as neurologically active drugs .
Inverse Electron Demand Diels–Alder Reactions
This compound is highly reactive and can engage in inverse electron demand Diels–Alder reactions with a variety of dienophiles or heterodienophiles. This is useful for cycloadditions and ring-system syntheses .
Synthesis of Heterocycles
It enables the synthesis of substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles through cycloaddition reactions that are operationally simple .
Retro-Diels-Alder Reaction
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate can engage in Retro-Diels-Alder reactions with a wide range of dienophiles and heterodienophiles due to its exceptional reactivity .
Mécanisme D'action
Target of Action
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly reactive heteroaromatic azadiene . Its primary targets are a wide range of dienophiles and heterodienophiles . These targets are molecules that can participate in Diels-Alder reactions, a type of cycloaddition reaction that is fundamental in organic chemistry .
Mode of Action
This compound engages in Retro-Diels-Alder reactions with its targets . In these reactions, the compound acts as a diene, a molecule that provides four electrons for the formation of new sigma bonds . The resulting changes include the synthesis of substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of new heterocyclic ring systems . These ring systems can be further diversified, leading to a wide range of downstream effects . For example, the compound has been used in the total synthesis of natural products, such as ningalin D and purpurone .
Pharmacokinetics
The compound’s reactivity suggests that it could be rapidly metabolized in biological systems .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and reaction conditions . In general, the compound’s ability to form diverse heterocyclic ring systems could potentially lead to a wide range of biological activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to undergo slow decomposition upon warming and is prone to acid-promoted rearrangement . Therefore, the reaction conditions, including temperature and pH, can significantly affect the compound’s reactivity and the outcomes of its reactions .
Orientations Futures
The future directions of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate research could involve its use in the synthesis of substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles through Cycloaddition Reactions . It could also be used in the formation of well-ordered organic layers on inorganic surfaces .
Propriétés
IUPAC Name |
dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c1-13-5(11)3-7-9-4(10-8-3)6(12)14-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPSGGFQFBWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(N=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306219 | |
| Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2166-14-5 | |
| Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2166-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate a valuable reagent in organic synthesis?
A1: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate distinguishes itself as a highly reactive heteroaromatic azadiene, exhibiting a strong preference for engaging in inverse electron demand Diels–Alder reactions. [] This unique reactivity stems from its electron-deficient nature, allowing it to readily react with a wide array of dienophiles and heterodienophiles. [] This makes it an invaluable tool for synthesizing various heterocyclic compounds, including substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles. []
Q2: How does the reaction of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with dienophiles proceed?
A2: While initially thought to be a concerted process, computational studies suggest the reaction proceeds through a stepwise mechanism. [] First, an initial adduct is formed between the tetrazine and the dienophile. This adduct then undergoes a spontaneous loss of nitrogen gas (N2), leading to a 1,2-dihydropyridazine intermediate. Finally, a 1,2-hydrogen shift yields the final stable aromatic pyridazine product. []
Q3: Can you provide specific examples of reactions where Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate acts as a dienophile?
A3: Certainly! Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate reacts with various dienophiles, including:
- Vinylindoles: This reaction yields indolyl-substituted and annellated pyridazines, providing access to a new class of heterocyclic compounds with potential biological activity. [] The regioselectivity of the reaction is primarily governed by steric effects, offering a degree of control over the final product formation. []
- Tributylstannylacetylenes: This reaction offers a convenient route to 4-(tributylstannyl)pyridazines, versatile intermediates for further functionalization via Stille coupling reactions. [] The presence of the tributylstannyl group allows for diverse transformations, expanding the synthetic utility of the pyridazine products. []
- Unsaturated Fulvene Endoperoxides: This reaction yields saturated fulvene endoperoxides containing a 1,2-dihydropyridazine ring. [] These unique structures can be further manipulated, for example, by treatment with water and phenyliodosyl bis(trifluoroacetate) to generate acrylic acid derivatives and dimethyl pyridazine-3,6-dicarboxylate. []
Q4: Beyond its use in synthesizing heterocycles, what other applications does Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate have?
A4: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate plays a crucial role in developing click-to-release systems for drug delivery. [] For instance, it can be employed to activate a trimethyl lock (TML) by reacting with a vinyl ether, leading to the controlled release of a drug molecule. [] This strategy holds promise for improving the targeted delivery of anticancer drugs like doxorubicin. []
Q5: What is the molecular formula and molecular weight of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate?
A5: Its molecular formula is C6H6N4O4, and its molecular weight is 198.138 g/mol. []
Q6: What is the physical appearance and melting point of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate?
A6: It appears as a bright red crystalline solid with a melting point ranging from 175–177 °C. []
Q7: Are there any specific handling and storage precautions for Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate?
A8: Yes, due to its high reactivity, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is unstable in the presence of acids, bases, water, and protic solvents. [] Therefore, it should be stored under moisture-free conditions and refrigerated to maintain its stability. []
Q8: Have there been computational studies on Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate?
A9: Yes, computational studies using semi-empirical methods like AM1 and PM3, as well as ab initio calculations at the HF/3-21G level of theory, have been employed to understand the reactivity of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in Diels-Alder reactions. [] These studies have provided valuable insights into the reaction mechanism, transition state structures, and energetic profiles of these cycloaddition reactions. []
Q9: How does modifying the structure of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate affect its reactivity?
A10: While the provided research focuses primarily on Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, studies with other 1,2,4,5-tetrazines suggest that modifying the substituents at the 3 and 6 positions can significantly impact the molecule's reactivity. [, , , ] Electron-withdrawing groups generally enhance the reactivity towards electron-rich dienophiles, while electron-donating groups can diminish it. [, ] This fine-tuning of reactivity through structural modifications highlights the versatility of the 1,2,4,5-tetrazine scaffold for diverse synthetic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)








